N-(5-bromo-2-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated sulfonamides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
N-(5-bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-(5-bromo-2-fluorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-chlorophenyl)methanesulfonamide
- N-(5-bromo-2-methylphenyl)methanesulfonamide
- N-(5-bromo-2-nitrophenyl)methanesulfonamide
Uniqueness
N-(5-bromo-2-fluorophenyl)methanesulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding affinity for specific targets, making it a valuable compound in pharmaceutical research .
Properties
CAS No. |
710348-24-6 |
---|---|
Molecular Formula |
C7H7BrFNO2S |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.